N-(3,5-dichlorophenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~3~-(3,5-DICHLOROPHENYL)-1-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a dichlorophenyl group, a nitropyrazole moiety, and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-(3,5-DICHLOROPHENYL)-1-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring, which can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Nitro Group: The nitro group is introduced via nitration of the pyrazole ring using a mixture of concentrated nitric and sulfuric acids.
Attachment of the Dichlorophenyl Group: The dichlorophenyl group is attached through a nucleophilic substitution reaction, where the pyrazole derivative reacts with a dichlorobenzene compound.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate compound with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N~3~-(3,5-DICHLOROPHENYL)-1-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: Formation of the corresponding amino derivative.
Substitution: Formation of substituted pyrazole derivatives.
Hydrolysis: Formation of the corresponding carboxylic acid and amine.
Scientific Research Applications
N~3~-(3,5-DICHLOROPHENYL)-1-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N3-(3,5-DICHLOROPHENYL)-1-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways can vary depending on the specific application, but may include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with cellular membranes.
Comparison with Similar Compounds
Similar Compounds
N~3~-(3,5-Dichlorophenyl)-1H-pyrazole-3-carboxamide: Lacks the nitropyrazole moiety.
N~3~-(3,5-Dichlorophenyl)-1-[(4-methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxamide: Contains a methyl group instead of a nitro group.
Uniqueness
N~3~-(3,5-DICHLOROPHENYL)-1-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to the presence of both the nitropyrazole and dichlorophenyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H10Cl2N6O3 |
---|---|
Molecular Weight |
381.2 g/mol |
IUPAC Name |
N-(3,5-dichlorophenyl)-1-[(4-nitropyrazol-1-yl)methyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C14H10Cl2N6O3/c15-9-3-10(16)5-11(4-9)18-14(23)13-1-2-20(19-13)8-21-7-12(6-17-21)22(24)25/h1-7H,8H2,(H,18,23) |
InChI Key |
XBQGKFUHSACCBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1C(=O)NC2=CC(=CC(=C2)Cl)Cl)CN3C=C(C=N3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.